The compound 2-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. It features a unique structure that integrates elements from both benzodioxole and isoindole frameworks, which are known for their biological activities.
This compound can be classified within the broader category of isoindole derivatives and benzodioxole compounds, which are often investigated for their pharmacological properties. The specific molecular formula is with a molecular weight of approximately 372.43 g/mol. It is primarily sourced from chemical databases such as PubChem and BenchChem, which provide detailed information regarding its synthesis and characterization.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate benzodioxole derivatives with amines or amides under controlled conditions. The following steps outline a general approach to synthesizing this compound:
Technical details such as reaction temperatures, solvents (e.g., dichloromethane or ethanol), and catalysts (e.g., triethylamine) are crucial for optimizing yield and purity.
The molecular structure of 2-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be represented using various chemical notation systems:
COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC
DKKJDWMWGSSIRE-UHFFFAOYSA-N
The structure exhibits several functional groups including methoxy groups (-OCH₃), which are known to enhance biological activity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for 2-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors involved in signaling pathways.
Pharmacologically active compounds often exhibit mechanisms that include:
Data from bioactivity assays would provide insights into its specific mechanisms.
The physical properties of 2-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
This compound has potential applications in various fields:
Research into this compound could lead to significant advancements in drug development and therapeutic applications.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3